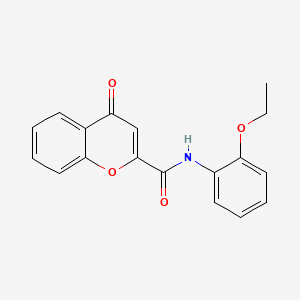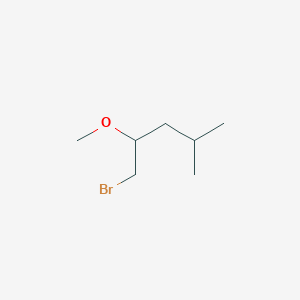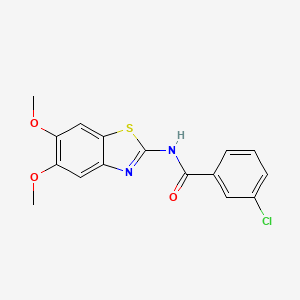
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, also known as CTN or NCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTN is a synthetic compound that belongs to the family of cyclohexylamines and has been shown to exhibit a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not yet fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experimental models. However, one limitation of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of interest is the potential use of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide in the treatment of addiction. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to explore its potential therapeutic applications in this area. Additionally, further research is needed to elucidate the exact mechanism of action of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and to identify potential targets for therapeutic intervention. Finally, the development of more potent and selective N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide analogs may lead to the development of new and more effective therapeutic agents.
合成方法
The synthesis of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-cyanocyclohexane with 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c20-14-19(10-4-1-5-11-19)21-18(22)13-15-8-9-16-6-2-3-7-17(16)12-15/h8-9,12H,1-7,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOGETWNVGTTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)
![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)